Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core substituted with a piperazine ring, a thioxo group, and a methyl carboxylate moiety.
Key structural attributes include:
- Quinazoline core: A nitrogen-containing bicyclic system known for diverse biological activities.
- Piperazine substitution: Enhances binding affinity to biological targets, such as neurotransmitter receptors.
- Thioxo group: May influence electronic properties and metabolic stability.
- Methyl carboxylate: A polar ester group that modulates solubility and bioavailability.
Properties
CAS No. |
946329-30-2 |
|---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.56 |
IUPAC Name |
methyl 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-5-4-6-20(16(15)2)26-9-11-27(12-10-26)21(29)14-28-22(30)18-8-7-17(23(31)32-3)13-19(18)25-24(28)33/h4-8,13H,9-12,14H2,1-3H3,(H,25,33) |
InChI Key |
DTRHMHVNMBLXOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a piperazine ring and a thioxo group enhances its potential for interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.57 g/mol |
| CAS Number | 941962-37-4 |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures possess significant activity against various bacterial strains and fungi. The compound's thioxo and tetrahydroquinazoline moieties may contribute to its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study:
A study evaluating the antimicrobial activity of related compounds demonstrated that certain quinazoline derivatives had Minimum Inhibitory Concentration (MIC) values comparable to conventional antibiotics like ciprofloxacin and ketoconazole, suggesting a promising therapeutic potential for infections caused by resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.
Research Findings:
In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values reported for these compounds range from 1.33 to 17.5 μM, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. These compounds are known to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory process.
Example:
A derivative was reported to exhibit COX-II inhibitory activity with an IC50 value of 0.52 μM, which is significantly more potent than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may be developed into a therapeutic agent for conditions associated with chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The presence of the tetrahydroquinazoline scaffold allows for binding to enzyme active sites, particularly those involved in inflammatory pathways.
- Cellular Uptake: The piperazine moiety may enhance cellular permeability, facilitating the compound's entry into target cells.
- Molecular Interactions: Hydrogen bonding and hydrophobic interactions between the compound and target proteins are critical for its biological effects.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The structure consists of a tetrahydroquinazoline core with a thioxo group and a piperazine moiety attached. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study showed that derivatives of quinazoline compounds demonstrated significant activity against human cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems:
- Dopaminergic and Serotonergic Activity : Some derivatives have shown promise in modulating dopamine and serotonin receptors, which could be beneficial in treating disorders such as depression and anxiety .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs possess antimicrobial activities:
- Inhibition of Pathogenic Bacteria : Studies have reported that certain quinazoline derivatives exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions utilizing appropriate precursors.
- Introduction of Functional Groups : Functionalization steps are crucial for enhancing biological activity.
Characterization Techniques
Characterization is performed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
Case Study 1: Anticancer Evaluation
In a study focused on the anticancer properties of similar compounds, researchers synthesized a series of tetrahydroquinazoline derivatives. The results indicated that specific modifications at the piperazine ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Neuropharmacological Assessment
Another investigation evaluated the neuropharmacological effects of related compounds on animal models. The findings suggested that these compounds could potentially alleviate symptoms of anxiety by modulating serotonin receptor activity .
Comparison with Similar Compounds
Core Heterocycle
- The target compound’s quinazoline core provides a rigid planar structure, favoring interactions with flat binding pockets (e.g., enzyme active sites).
Substituent Effects
- Piperazine vs.
- Thioxo vs. Cyano: The thioxo group in the target compound could enhance metabolic stability compared to Compound 1l’s cyano group, which may participate in nucleophilic reactions.
Physicochemical Properties
- Melting point : Compound 1l exhibits a melting point of 243–245°C , while the target compound’s melting point is expected to be lower due to its less polar piperazine substituent.
- Solubility : The methyl carboxylate in the target compound may improve aqueous solubility relative to Compound 1l’s diethyl esters.
Implications for Research and Development
The structural distinctions between these compounds highlight design strategies for optimizing pharmacological profiles:
- Target compound : Suitable for central nervous system (CNS) targets due to piperazine’s neurotransmitter-like properties.
- Compound 1l: Nitro and cyano groups may favor applications in materials science or as intermediates in high-energy reactions.
Future studies should prioritize experimental data on the target compound’s bioactivity, stability, and pharmacokinetics to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
